2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid typically involves the esterification of malic acid with p-coumaric acid. This reaction can be catalyzed by acidic or basic conditions, depending on the desired reaction pathway. Commonly, the reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The double bond in the acrylate moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) is a common method.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Ether or amine derivatives.
Scientific Research Applications
2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in
Properties
CAS No. |
39015-75-3 |
---|---|
Molecular Formula |
C13H12O7 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
2-[3-(4-hydroxyphenyl)prop-2-enoyloxy]butanedioic acid |
InChI |
InChI=1S/C13H12O7/c14-9-4-1-8(2-5-9)3-6-12(17)20-10(13(18)19)7-11(15)16/h1-6,10,14H,7H2,(H,15,16)(H,18,19) |
InChI Key |
QVPHNABUSKBIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.